N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
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Overview
Description
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a complex organic compound characterized by its unique molecular structure
Mechanism of Action
Target of Action
It’s known that similar compounds have shown potent growth inhibition properties against various human cancer cell lines .
Mode of Action
The compound interacts with its targets, leading to changes at the cellular level. For instance, one study found that a similar compound could induce apoptosis and cause both S-phase and G2/M-phase arrests in HeLa cell line . This suggests that the compound might interfere with the cell cycle, leading to cell death.
Result of Action
The compound’s action results in significant molecular and cellular effects. As mentioned earlier, it has been observed to induce apoptosis and cause cell cycle arrest in cancer cells . These effects could potentially lead to the inhibition of tumor growth.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxol-5-yl moiety. This is often achieved through a series of reactions including nitration, reduction, and cyclization. The thiazole and thiadiazole rings are then introduced through further chemical reactions, often involving halogenation and subsequent nucleophilic substitution reactions.
Industrial Production Methods: On an industrial scale, the production of this compound would involve optimizing these synthetic routes to increase yield and reduce costs. This might include the use of catalysts, high-pressure reactors, and continuous flow chemistry to streamline the process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and a variety of alkyl halides.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs of the original compound.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity can be explored for potential use in drug discovery and development.
Medicine: It may have therapeutic properties that could be harnessed for treating various diseases.
Industry: Its unique properties might be useful in the development of new materials or chemical processes.
Comparison with Similar Compounds
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide: is unique due to its specific structural features, which differentiate it from other compounds in its class.
Uniqueness:
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Properties
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-4-methylthiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O3S2/c1-7-12(23-18-17-7)13(19)16-14-15-9(5-22-14)8-2-3-10-11(4-8)21-6-20-10/h2-5H,6H2,1H3,(H,15,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDAZOXHCPWRWOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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